molecular formula C11H15BrMgO B13441962 Magnesium;3-methylbutoxybenzene;bromide

Magnesium;3-methylbutoxybenzene;bromide

Cat. No.: B13441962
M. Wt: 267.45 g/mol
InChI Key: LPFBYMIWJGHVJX-UHFFFAOYSA-M
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Description

Magnesium;3-methylbutoxybenzene;bromide is a type of Grignard reagent, which is an organomagnesium compound. Grignard reagents are crucial in organic chemistry due to their ability to form carbon-carbon bonds, making them valuable in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;3-methylbutoxybenzene;bromide is typically synthesized by reacting magnesium metal with 3-methylbutoxybenzene bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the preparation of Grignard reagents like this compound involves large-scale reactors equipped with reflux condensers and mechanical stirrers. The reaction conditions are carefully controlled to ensure high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-methylbutoxybenzene;bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert conditions .

Major Products Formed

The major products formed from reactions involving this compound are alcohols, carboxylic acids, and other carbon-carbon bonded compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of magnesium;3-methylbutoxybenzene;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms in carbonyl compounds. This results in the formation of a new carbon-carbon bond, followed by protonation to yield the final product . The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom a strong nucleophile .

Properties

Molecular Formula

C11H15BrMgO

Molecular Weight

267.45 g/mol

IUPAC Name

magnesium;3-methylbutoxybenzene;bromide

InChI

InChI=1S/C11H15O.BrH.Mg/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h3-4,6-7,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

LPFBYMIWJGHVJX-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCOC1=CC=C[C-]=C1.[Mg+2].[Br-]

Origin of Product

United States

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